1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. Its molecular formula is C13H17NO2, and it is classified as a derivative of the quinoline family, which is known for various pharmacological properties.
This compound falls under the broader category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as an ethoxy ketone due to the presence of the ethoxy group and a ketone functional group.
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone can be achieved through several methods, often involving multi-step organic reactions. A common approach includes:
The synthetic routes typically require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone can participate in various chemical reactions typical for ketones and nitrogen-containing heterocycles:
Reactions involving this compound often require specific conditions to avoid side reactions due to its sensitive functional groups. Kinetics studies may provide insights into the reaction rates and mechanisms involved.
Research indicates that quinoline derivatives may act as inhibitors or modulators in various biochemical pathways, potentially affecting processes such as cell signaling or metabolic pathways.
Relevant data from literature suggests that derivatives of this compound exhibit a range of physical properties that can be tailored through modifications to the molecular structure .
1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone has potential applications in:
The ongoing research into quinoline derivatives suggests promising avenues for therapeutic applications, particularly in oncology and infectious disease treatment .
The 3,4-dihydroquinoline system exhibits distinctive structural features that underpin its pharmacological utility:
Table 1: Structural Modifications and Biological Implications in Dihydroquinoline Derivatives
Modification Site | Functional Group | Biological Impact | Example Activity |
---|---|---|---|
N1-position | Acyl (e.g., -COCH₂OCH₂CH₃) | Enhanced metabolic stability, CNS penetration | Antimicrobial [5] |
C2-position | Carbonyl | Increased hydrogen bonding capacity | Antioomycete [1] |
C3-position | Aryl/alkyl | Hydrophobic pocket occupation | Anticancer [7] |
C4-position | Carboxyl/carboxamide | Ionic interactions, metal chelation | Antibacterial [3] |
Quantum mechanical analyses reveal that the partially saturated C3-C4 bond introduces slight puckering, enhancing conformational adaptability to diverse binding sites compared to fully planar quinoline systems. This flexibility is crucial for accommodating allosteric binding pockets in targets like HIV-1 reverse transcriptase, where dihydroquinoline derivatives exhibit non-nucleoside inhibition [5].
The therapeutic application of quinoline-based structures spans centuries, evolving from natural product isolates to rationally designed synthetic derivatives:
Table 2: Milestones in Dihydroquinoline-Based Drug Development
Time Period | Key Development | Therapeutic Area | Clinical Impact |
---|---|---|---|
1820 | Quinine isolation | Antimalarial | First effective malaria treatment |
1962 | Nalidixic acid synthesis | Antibacterial | Foundation for quinolone antibiotics |
1987 | Ciprofloxacin approval | Broad-spectrum antibacterial | >500 million patients treated |
2015 | Dihydroquinoline-embelin hybrids | Cardioprotection | 75–82% cell viability in doxorubicin models [7] |
2023 | Antioomycete dihydroisoquinolinones | Plant disease control | 96.5% preventive efficacy at 5.0 mg/pot [1] |
This evolution highlights the scaffold’s adaptability to multiple drug discovery challenges, particularly through strategic saturation of the heterocyclic ring to optimize pharmacokinetics and target engagement.
The specific structural attributes of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone warrant focused investigation due to three compelling factors:
Table 3: Comparative Molecular Properties of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-ethoxyethanone and Reference Compounds
Property | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-ethoxyethanone | I23 (Antioomycete) | Ciprofloxacin |
---|---|---|---|
Molecular Weight | 219.3 g/mol | 389.4 g/mol | 331.4 g/mol |
cLogP | 1.8 (predicted) | 2.9 | 0.4 |
H-bond Acceptors | 3 | 5 | 6 |
H-bond Donors | 0 | 2 | 1 |
TPSA (Ų) | 38.3 | 85.6 | 74.6 |
Key Functional Group | N-acyl-ethoxycarbonyl | C4-carboxyl | C3-carboxyl, C7-piperazine |
The strategic incorporation of an ester-ether chain (-COCH₂OCH₂CH₃) balances hydrophilicity and lipophilicity, potentially conferring superior bioavailability over purely carboxylated derivatives. This physicochemical profile, combined with synthetic tractability and target promiscuity, positions 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone as a compelling candidate for mechanistic and therapeutic exploration across infectious disease, oncology, and CNS disorders.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1